molecular formula C12H20Cl2O4 B14544771 Dibutyl 2,3-dichlorobutanedioate CAS No. 62243-29-2

Dibutyl 2,3-dichlorobutanedioate

Cat. No.: B14544771
CAS No.: 62243-29-2
M. Wt: 299.19 g/mol
InChI Key: OJMZDKDDIWFLSB-UHFFFAOYSA-N
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Description

Dibutyl 2,3-dichlorobutanedioate is a chlorinated ester derivative of butanedioic acid (succinic acid). It is structurally characterized by two chlorine atoms at the 2- and 3-positions of the butanedioate backbone and two butyl ester groups. This compound is primarily utilized in industrial applications, such as plasticizers, specialty solvents, or intermediates in organic synthesis.

Properties

CAS No.

62243-29-2

Molecular Formula

C12H20Cl2O4

Molecular Weight

299.19 g/mol

IUPAC Name

dibutyl 2,3-dichlorobutanedioate

InChI

InChI=1S/C12H20Cl2O4/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

OJMZDKDDIWFLSB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C(C(=O)OCCCC)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 2,3-dichlorobutanedioate typically involves the esterification of 2,3-dichlorobutanedioic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2,3-dichlorobutanedioic acid+butanolH2SO4dibutyl 2,3-dichlorobutanedioate+water\text{2,3-dichlorobutanedioic acid} + \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2,3-dichlorobutanedioic acid+butanolH2​SO4​​dibutyl 2,3-dichlorobutanedioate+water

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous reactors, efficient separation techniques, and recycling of reactants to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2,3-dichlorobutanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield 2,3-dichlorobutanedioic acid and butanol.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia or thiols under appropriate conditions.

Major Products

    Hydrolysis: 2,3-dichlorobutanedioic acid and butanol.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibutyl 2,3-dichlorobutanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in various materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of dibutyl 2,3-dichlorobutanedioate involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with cellular membranes and proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

These compounds share structural similarities (ester groups, butyl substituents) but differ in their core functional groups and applications.

Structural and Functional Comparison

Property Dibutyl 2,3-Dichlorobutanedioate (Inferred) Dibutyl Phthalate (DBP) Dibutyl Hydrogen Phosphonate Dibutyl Methylphosphonate
Core Structure Chlorinated butanedioate Aromatic phthalate Phosphonate ester Methylphosphonate ester
Ester Groups Two butyl groups Two butyl groups Two butyl groups Two butyl groups
Functional Groups Cl⁻ substituents, ester Aromatic ring, ester P=O, P-OH P=O, methyl group
Typical Applications Plasticizers, solvents (inferred) Plasticizers, adhesives Flame retardants, lubricants Chemical warfare agent precursors

Physical-Chemical Properties (Data from Evidence)

Property Dibutyl Phthalate (DBP) Dibutyl Hydrogen Phosphonate Dibutyl Methylphosphonate
UN Number 3082 Not listed Not listed
Molecular Formula C₁₆H₂₂O₄ C₈H₁₉O₃P C₉H₂₁O₃P
Boiling Point ~340°C (inferred for DBP analogs) Not provided Not provided
Solubility Low in water, miscible in organics Likely polar due to P-OH group Low polarity (organophilic)

Toxicity and Environmental Impact

  • Dibutyl Phthalate (DBP) : Classified as an endocrine disruptor with aquatic toxicity .
  • Dibutyl Methylphosphonate : Listed under Schedule 2B04 of the Chemical Weapons Convention due to its use in nerve agent synthesis .

Research Findings and Gaps

Dibutyl Phthalate (DBP) : Extensively studied for its role in plasticizer leaching and reproductive toxicity .

Phosphonate Esters : Used in flame retardants but under scrutiny for hydrolytic stability and toxicity .

Chlorinated Esters: Limited data on this compound specifically; research is needed on its degradation pathways and ecotoxicological effects.

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